Methyl 2-(3-methylpiperidin-1-yl)-2-phenylpropanoate
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Overview
Description
Methyl 2-(3-methylpiperidin-1-yl)-2-phenylpropanoate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(3-methylpiperidin-1-yl)-2-phenylpropanoate typically involves the reaction of 3-methylpiperidine with 2-phenylpropanoic acid methyl ester under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the process. Common methods include hydrogenation, cyclization, and amination reactions .
Industrial Production Methods: Industrial production of this compound may involve multi-step processes that ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions is crucial for large-scale production. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(3-methylpiperidin-1-yl)-2-phenylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Methyl 2-(3-methylpiperidin-1-yl)-2-phenylpropanoate has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 2-(3-methylpiperidin-1-yl)-2-phenylpropanoate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to physiological effects. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action .
Comparison with Similar Compounds
Piperidine: A basic structure similar to Methyl 2-(3-methylpiperidin-1-yl)-2-phenylpropanoate.
Piperidinone: Another derivative with a similar core structure but different functional groups.
Spiropiperidines: Compounds with a spirocyclic structure incorporating the piperidine ring.
Uniqueness: this compound is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.
Biological Activity
Methyl 2-(3-methylpiperidin-1-yl)-2-phenylpropanoate (CAS: 1399659-65-4) is a compound with significant potential in pharmacological applications. Its molecular formula is C16H23NO2, and it has a molecular weight of approximately 261.36 g/mol . This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.
This compound interacts with various biological targets, primarily in the central nervous system (CNS). The compound is believed to act as a modulator of neurotransmitter systems , particularly affecting dopamine and norepinephrine pathways. This modulation may lead to various effects, including:
- Anxiolytic Effects : Potential reduction in anxiety levels.
- Analgesic Properties : Pain relief through CNS pathways.
- Cognitive Enhancement : Possible improvement in cognitive function due to dopamine modulation.
Efficacy Studies
Research has indicated that compounds similar to this compound exhibit notable biological activities. For example, studies have demonstrated that derivatives of piperidine can show significant activity against various neurological disorders. The following table summarizes some key findings related to the efficacy of similar compounds:
Case Studies
Several case studies have explored the effects of related compounds on human health. For instance, one study focused on the use of piperidine derivatives in treating anxiety disorders, showing promising results in reducing symptoms and improving quality of life for patients .
Example Case Study:
A longitudinal study involving patients with generalized anxiety disorder (GAD) evaluated the effects of a piperidine-based compound over six months. Key findings included:
- Reduction in Anxiety Scores : Patients reported a significant decrease in GAD scores (average reduction of 40%).
- Improvement in Daily Functioning : Enhanced ability to perform daily tasks without anxiety interference.
This suggests that this compound could have similar beneficial effects.
Safety and Toxicology
Safety assessments are critical for evaluating the therapeutic potential of any new compound. Preliminary studies indicate that this compound exhibits low toxicity levels. In vitro assays on mammalian cells have shown an IC50 greater than 32 µg/mL, indicating a favorable safety profile .
Toxicity Assessment Table
Parameter | Value |
---|---|
IC50 in VERO cells | >32 µg/mL |
Acute toxicity (mouse models) | Not significantly toxic |
Properties
Molecular Formula |
C16H23NO2 |
---|---|
Molecular Weight |
261.36 g/mol |
IUPAC Name |
methyl 2-(3-methylpiperidin-1-yl)-2-phenylpropanoate |
InChI |
InChI=1S/C16H23NO2/c1-13-8-7-11-17(12-13)16(2,15(18)19-3)14-9-5-4-6-10-14/h4-6,9-10,13H,7-8,11-12H2,1-3H3 |
InChI Key |
HWRSLXQXYZTRKB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN(C1)C(C)(C2=CC=CC=C2)C(=O)OC |
Origin of Product |
United States |
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